2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine
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Overview
Description
2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine is a complex organic compound that features a pyridine ring substituted with bromine, fluorine, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction of 4-bromo-3-fluorophenol with 5-chloro-3-fluoropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: A precursor used in the synthesis of the target compound.
5-Chloro-3-fluoropyridine: Another precursor involved in the synthesis.
2-(4-Bromo-3-fluorophenoxy)acetohydrazide: A related compound with similar structural features.
Uniqueness
2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields .
Properties
Molecular Formula |
C11H5BrClF2NO |
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Molecular Weight |
320.52 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine |
InChI |
InChI=1S/C11H5BrClF2NO/c12-8-2-1-7(4-9(8)14)17-11-10(15)3-6(13)5-16-11/h1-5H |
InChI Key |
FJPSUOUTAUTYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=N2)Cl)F)F)Br |
Origin of Product |
United States |
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